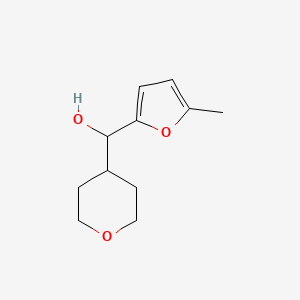

(5-methylfuran-2-yl)-(oxan-4-yl)methanol

Description

Properties

Molecular Formula |

C11H16O3 |

|---|---|

Molecular Weight |

196.24 g/mol |

IUPAC Name |

(5-methylfuran-2-yl)-(oxan-4-yl)methanol |

InChI |

InChI=1S/C11H16O3/c1-8-2-3-10(14-8)11(12)9-4-6-13-7-5-9/h2-3,9,11-12H,4-7H2,1H3 |

InChI Key |

DZJGYHGOKFONIL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(O1)C(C2CCOCC2)O |

Origin of Product |

United States |

Synthetic Methodologies for 5 Methylfuran 2 Yl Oxan 4 Yl Methanol

Retrosynthetic Disconnection Strategies for the Target Compound

A primary retrosynthetic disconnection of the target molecule, (5-methylfuran-2-yl)-(oxan-4-yl)methanol, can be made at the carbon-carbon bond between the furan (B31954) ring and the hydroxyl-bearing carbon. This disconnection points to a nucleophilic 5-methylfuran-2-yl equivalent and an electrophilic oxan-4-yl synthon, or vice versa.

A common and effective strategy involves the reaction of a Grignard or organolithium reagent derived from a 2-halo-5-methylfuran with oxane-4-carbaldehyde. Alternatively, a nucleophilic addition of an oxan-4-yl organometallic species to 5-methylfuran-2-carbaldehyde could be envisioned. The former approach is often preferred due to the relative ease of generating the furan-based organometallic reagent.

Table 1: Key Retrosynthetic Disconnections and Corresponding Synthons

| Disconnection Approach | Nucleophilic Synthon | Electrophilic Synthon |

| Approach A | 5-methylfuran-2-yl anion equivalent | Oxane-4-carbaldehyde |

| Approach B | Oxan-4-yl anion equivalent | 5-Methylfuran-2-carbaldehyde |

Synthesis of the 5-Methylfuran-2-yl Precursor Unit

The successful synthesis of the target compound hinges on the efficient preparation of a 5-methylfuran-2-yl precursor, which can be elaborated into either a nucleophilic or electrophilic partner for the key coupling reaction.

5-Methylfuran-2-carbaldehyde, also known as 5-methylfurfural, is a key intermediate. wikipedia.orghmdb.ca It can be synthesized through various methods, often starting from biomass-derived carbohydrates. wikipedia.orgthegoodscentscompany.com One established route involves the dehydration of 6-deoxyhexoses like rhamnose. wikipedia.org More modern approaches focus on the selective hydrogenolysis of 5-hydroxymethylfurfural (B1680220) (HMF), another important biomass-derived platform chemical. wikipedia.org This transformation can be achieved using various catalytic systems.

For generating a nucleophilic synthon, 5-methylfuran can be halogenated, typically at the 2-position, to form 2-bromo-5-methylfuran (B145496). This halide can then be converted to an organometallic reagent, such as a Grignard or organolithium species, for subsequent reaction with an electrophile.

While utilizing commercially available or readily synthesized 5-methylfuran derivatives is often the most direct approach, the construction of the 2,5-disubstituted furan ring system from acyclic precursors is also a well-established field in organic synthesis. These methods offer flexibility for creating analogues with varied substitution patterns.

One of the most classical methods is the Paal-Knorr furan synthesis , which involves the acid-catalyzed cyclization of a 1,4-dicarbonyl compound. For the synthesis of a 5-methylfuran-2-yl derivative, a suitable 1,4-dicarbonyl precursor would be required.

More contemporary methods include metal-catalyzed cyclizations. For instance, palladium-catalyzed processes can be employed to construct 2,5-disubstituted furans from enyne acetates. organic-chemistry.org Gold-catalyzed cycloisomerization of conjugated allenones also provides an efficient route to substituted furans. organic-chemistry.org Furthermore, cobalt-catalyzed metalloradical cyclization of alkynes with α-diazocarbonyls can produce highly substituted furans with excellent regioselectivity. nih.gov Furan ring-opening reactions are also a valuable tool in synthetic chemistry for creating diverse functional groups and complex molecular architectures. nih.gov

Table 2: Selected Furan Ring Formation Strategies

| Method | Precursors | Catalyst/Reagent |

| Paal-Knorr Synthesis | 1,4-Dicarbonyl compounds | Acid catalyst |

| Palladium-Catalyzed Cyclization | Enyne acetates | Palladium catalyst, Lewis acid |

| Gold-Catalyzed Cycloisomerization | Conjugated allenones | Gold nanoparticles on TiO2 |

| Cobalt-Catalyzed Cyclization | Alkynes, α-Diazocarbonyls | Cobalt(II) complex |

Synthesis of the Oxan-4-yl Precursor Unit

The oxan-4-yl moiety, also known as a tetrahydropyran-4-yl group, is another crucial component of the target molecule. Its synthesis requires the construction of the six-membered heterocyclic ring and the introduction of a functional group at the 4-position suitable for the key coupling step.

Oxane-4-carbaldehyde is a commercially available compound that can serve as the electrophilic partner in the key bond-forming reaction. uni.lusigmaaldrich.comchemspider.com Should a custom synthesis be required, one potential route involves the oxidation of the corresponding alcohol, (oxan-4-yl)methanol. A variety of standard oxidation protocols can be employed for this transformation.

For the generation of a nucleophilic oxan-4-yl synthon, 4-bromooxane could be prepared and subsequently converted to a Grignard or organolithium reagent.

The construction of the tetrahydropyran (B127337) (THP) ring is a common challenge in the synthesis of natural products and other complex molecules. rsc.orgyork.ac.ukscilit.comrsc.orgresearchgate.net A number of robust strategies have been developed to this end.

One prevalent method is the Prins cyclization , which involves the acid-catalyzed reaction of a homoallylic alcohol with an aldehyde. This reaction forms a tetrahydropyran ring with the concomitant introduction of substituents.

Hetero-Diels-Alder reactions provide another powerful approach. The reaction of a diene with an aldehyde or a ketone under thermal or Lewis acid-catalyzed conditions can directly afford a dihydropyran, which can then be reduced to the corresponding tetrahydropyran.

Intramolecular Williamson ether synthesis, involving the cyclization of a halo-alcohol, is also a viable, though perhaps less common for this specific substitution pattern, method. Ring-closing metathesis (RCM) of a diene containing an ether linkage has also emerged as a powerful tool for the synthesis of unsaturated six-membered oxygen heterocycles, which can be subsequently reduced. rsc.orgresearchgate.net

Table 3: Common Tetrahydropyran Ring Construction Strategies

| Method | Key Reaction | Precursors |

| Prins Cyclization | Electrophilic addition and cyclization | Homoallylic alcohol, Aldehyde |

| Hetero-Diels-Alder Reaction | [4+2] Cycloaddition | Diene, Aldehyde/Ketone |

| Intramolecular Williamson Ether Synthesis | SN2 cyclization | Halo-alcohol |

| Ring-Closing Metathesis | Olefin metathesis | Acyclic diene ether |

Convergent Synthesis via Carbon-Carbon Bond Formation at the Carbinol Center

Convergent synthesis offers an efficient route to the target molecule by preparing the furan and oxane moieties separately before coupling them in a key carbon-carbon bond-forming step. This approach is generally centered on the reaction between a nucleophilic furan species and an electrophilic oxane precursor.

The most direct and widely applicable method for constructing the this compound framework is the nucleophilic addition of a 5-methylfuryl organometallic reagent to an oxane-4-carbonyl compound. This strategy hinges on the inherent polarity of the carbonyl group, where the carbon atom is electrophilic and susceptible to attack by a carbon-based nucleophile.

A common implementation of this strategy involves a Grignard reaction. The required Grignard reagent, (5-methylfuran-2-yl)magnesium bromide, can be prepared from 2-bromo-5-methylfuran and magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). The second precursor, oxane-4-carbaldehyde, can be synthesized via the oxidation of oxan-4-ylmethanol. The Grignard reagent then adds to the aldehyde in a classic nucleophilic addition mechanism, followed by an acidic workup to protonate the resulting alkoxide and yield the desired secondary alcohol.

Alternatively, an organolithium reagent can be employed. 2-Furyllithium species can be generated by the deprotonation of 2-methylfuran (B129897) using a strong base such as n-butyllithium (n-BuLi). This highly reactive nucleophile readily adds to the carbonyl carbon of oxane-4-carbaldehyde. mdpi.com The reaction is typically performed at low temperatures to prevent side reactions, followed by quenching with a proton source to afford the final product.

The general mechanism for these additions involves the attack of the nucleophilic carbon of the organometallic reagent on the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. youtube.com Subsequent protonation yields the alcohol.

Table 1: Key Precursors for Nucleophilic Addition

| Precursor Type | Chemical Name | Structure | Role |

| Organometallic Nucleophile | (5-methylfuran-2-yl)magnesium bromide | Nucleophile | |

| Organometallic Nucleophile | 2-lithio-5-methylfuran | Nucleophile | |

| Carbonyl Electrophile | Oxane-4-carbaldehyde | Electrophile |

Chemoselectivity is a critical consideration in multi-functionalized molecules. In the context of synthesizing this compound, the nucleophilic addition to the aldehyde must proceed without reacting with other sensitive functional groups that might be present on either precursor. Organometallic reagents like Grignard and organolithium compounds are highly reactive and will preferentially add to the most electrophilic site.

Aldehydes are generally more reactive towards nucleophiles than other carbonyl functionalities such as esters or amides. Therefore, if the oxane or furan precursor contained an ester group, the addition of one equivalent of the organometallic reagent at low temperature would likely favor reaction at an aldehyde function over the ester. This inherent difference in reactivity allows for a degree of chemoselectivity. However, protecting groups may be necessary for highly sensitive functionalities like hydroxyl or carboxylic acid groups, which would be deprotonated by the strongly basic organometallic reagents.

Stereoselective Synthesis of this compound

The carbinol carbon in this compound is a stereocenter. Consequently, the synthesis of enantiomerically pure forms of this compound requires stereoselective methods. These can be categorized into diastereoselective approaches, enantioselective catalysis, and the resolution of racemic mixtures.

Diastereoselective synthesis involves creating the new stereocenter under the influence of a pre-existing chiral element in one of the starting materials. This "substrate-controlled" approach generates diastereomeric products in unequal amounts.

One strategy involves the use of a chiral auxiliary. For instance, a chiral group could be appended to the oxane precursor. The steric and electronic properties of this auxiliary would then direct the incoming 5-methylfuryl nucleophile to attack one face of the aldehyde preferentially, leading to one diastereomer in excess. After the reaction, the chiral auxiliary can be removed to yield the enantiomerically enriched product.

An alternative approach involves incorporating a chiral element directly into one of the reactants, which then influences the stereochemical outcome of the addition. For example, a study on the addition of nucleophiles to furyl aldehydes demonstrated that a chiral boronate group attached to the furan ring can effectively control the diastereoselectivity of the addition to the aldehyde. acs.orgnih.govpolyu.edu.hk While this involves a chiral furan aldehyde rather than a chiral nucleophile, the principle of using a covalently attached chiral director is applicable. A hypothetical diastereoselective synthesis of the target compound could involve the addition of an achiral nucleophile to an oxane-4-carbaldehyde derivative bearing a chiral substituent on the ring, which would favor the formation of one diastereomer over the other.

Enantioselective catalysis employs a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product from achiral starting materials. This is a highly efficient and atom-economical approach to asymmetric synthesis.

For the synthesis of this compound, an enantioselective addition of a 5-methylfuryl nucleophile to oxane-4-carbaldehyde could be envisioned. This would typically involve the in-situ formation of a chiral organometallic reagent or the use of a chiral ligand to modify an achiral organometallic species. For example, the addition of organozinc reagents to aldehydes can be rendered highly enantioselective by the addition of chiral ligands such as BINOL derivatives or chiral amino alcohols.

Recent advances have also shown that chiral ruthenium complexes, in combination with specific achiral phosphine (B1218219) ligands like Ph2P(2-furyl), can catalyze the asymmetric nucleophilic addition of aldehyde-derived hydrazones to ketones, producing chiral tertiary alcohols with high enantioselectivity. nih.gov Similarly, copper-catalyzed asymmetric additions to heteroaryl aldehydes, including furan-based ones, have been reported to proceed with excellent enantioselectivity using chiral bisoxazoline-based ligands. acs.org A plausible enantioselective route would involve adapting such a catalytic system to the addition of a (5-methylfuran-2-yl)metal reagent to oxane-4-carbaldehyde, where the chiral catalyst-metal complex would orchestrate the facial selectivity of the nucleophilic attack on the aldehyde.

Table 2: Potential Chiral Ligands/Catalysts for Enantioselective Addition

| Catalyst/Ligand Class | Example | Potential Application |

| Chiral Diamines/Amino Alcohols | (1R,2S)-(-)-N-Methylephedrine | Modification of organometallic reagents (e.g., organozinc) |

| Chiral Bisoxazolines (BOX) | (S,S)-2,2'-Isopropylidenebis(4-phenyl-2-oxazoline) | Complexation with Lewis acids (e.g., Cu(OTf)2) to catalyze addition |

| Chiral Diols | (R)-BINOL | Additive in organometallic additions |

When a stereoselective synthesis is not feasible or desired, a racemic mixture of this compound can be prepared and subsequently separated into its constituent enantiomers through a process called chiral resolution. wikipedia.org

The most common method for resolving alcohols is to convert the racemic mixture into a pair of diastereomers by reacting it with a single enantiomer of a chiral resolving agent. combichemistry.com For an alcohol, a chiral carboxylic acid, such as (S)-mandelic acid or tartaric acid derivatives, can be used to form diastereomeric esters. wikipedia.org These diastereomeric esters possess different physical properties, such as solubility, which often allows for their separation by fractional crystallization or chromatography. tcichemicals.com

Advanced Spectroscopic and Structural Elucidation of 5 Methylfuran 2 Yl Oxan 4 Yl Methanol

Vibrational Spectroscopy (Infrared and Raman) for Key Functional Group Identification

While spectroscopic data exists for structurally related but distinct compounds such as (5-methylfuran-2-yl)methanol and (tetrahydropyran-4-yl)methanol, presenting this information would be scientifically inaccurate and misleading as it would not pertain to the specific molecule . The unique combination of the 5-methylfuran moiety and the oxan-4-yl group attached to a carbinol center would produce a unique spectroscopic fingerprint. Without experimental data from a synthesized and isolated sample, any discussion of its spectroscopic properties would be purely theoretical and speculative.

This report underscores a gap in the current chemical literature regarding the synthesis and detailed analytical characterization of (5-methylfuran-2-yl)-(oxan-4-yl)methanol. Future research involving the synthesis of this compound would be necessary to generate the experimental data required for a thorough spectroscopic and structural elucidation as outlined.

Based on a comprehensive search of available scientific literature, there is currently no publicly accessible data on the X-ray crystallography or chiroptical spectroscopy of the specific compound This compound .

Therefore, it is not possible to provide the detailed research findings, data tables, and in-depth analysis for the following sections as requested:

Chiroptical Spectroscopy (Circular Dichroism and Optical Rotatory Dispersion) for Enantiomeric Purity Assessment

The generation of an article with the specified content and structure is contingent on the availability of primary research data from experimental studies on this particular molecule. Without such foundational data, any attempt to create the requested content would be speculative and would not meet the required standards of scientific accuracy.

Should crystallographic and chiroptical data for this compound become available in the future, the requested article can be generated.

Investigation of Reaction Mechanisms and Chemical Reactivity of 5 Methylfuran 2 Yl Oxan 4 Yl Methanol

Reactivity Profiles of the Furan (B31954) Moiety

The furan ring is an electron-rich five-membered aromatic heterocycle. Its aromaticity is derived from the delocalization of six π-electrons, including a lone pair from the oxygen atom, over the five-membered ring. This electron-rich nature makes the furan moiety in (5-methylfuran-2-yl)-(oxan-4-yl)methanol significantly more reactive towards electrophiles than benzene. chemicalbook.com

Electrophilic Aromatic Substitution Reactions on the Furan Ring

Electrophilic aromatic substitution (EAS) is a characteristic reaction of furan. The attack of an electrophile preferentially occurs at the α-positions (C2 and C5) because the resulting carbocation intermediate is more effectively stabilized by resonance, with three resonance structures contributing to its stability compared to only two for β-substitution (C3 and C4). chemicalbook.compearson.comquora.com

In the case of this compound, both α-positions are already substituted. The ring bears a methyl group at C5 and an (oxan-4-yl)methanol group at C2. Both of these substituents are classified as activating, electron-donating groups, which further enhance the nucleophilicity of the furan ring. libretexts.org Consequently, electrophilic substitution will be directed to the available β-positions, C3 and C4.

The regiochemical outcome of the substitution is determined by the directing effects of the existing groups. libretexts.orgmasterorganicchemistry.com The C2-(oxan-4-yl)methanol group, being an alkyl derivative with a hydroxyl function, directs incoming electrophiles to the C3 position. researchgate.net The C5-methyl group, a simple alkyl substituent, directs towards the C4 position. libretexts.org The interplay of these directing effects will likely result in a mixture of C3 and C4 substituted products, with the precise ratio depending on the specific reaction conditions and the nature of the electrophile.

Cycloaddition Reactions (e.g., Diels-Alder) of the Furan System

The furan ring can function as a diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. numberanalytics.comwikipedia.org However, the aromatic character of furan reduces its reactivity as a diene, and the resulting 7-oxabicyclo[2.2.1]heptene adducts are often thermally labile, leading to a reversible retro-Diels-Alder reaction. mdpi.com

The reactivity of the furan diene is enhanced by electron-donating substituents. libretexts.orglibretexts.org In this compound, both the methyl and the (oxan-4-yl)methanol groups are electron-donating, which should increase the energy of the Highest Occupied Molecular Orbital (HOMO) of the furan ring and facilitate the reaction with electron-deficient dienophiles. However, the presence of substituents at both the C2 and C5 positions can introduce steric hindrance, which may decrease the rate of reaction and affect the stability of the adduct. libretexts.orgresearchgate.net The reaction is stereospecific, with the stereochemistry of the dienophile being retained in the product. libretexts.org

Ring-Opening and Ring-Transformation Reactions of the Furan

The relatively low resonance energy of furan makes its ring susceptible to opening under certain conditions, particularly in the presence of acid. acs.orgdntb.gov.ua Acid-catalyzed hydrolysis of furans can lead to the formation of 1,4-dicarbonyl compounds. The rate-limiting step in this process is typically the protonation of the furan ring, with protonation at the α-carbon being kinetically favored. acs.org The presence of different functional groups on the furan ring can significantly influence the reactivity and the distribution of products. rsc.org

Oxidative ring-opening is another important transformation. researchgate.net Depending on the oxidant and reaction conditions, substituted furans can be converted into a variety of useful synthetic intermediates, such as butenolides, pyranones, or carboxylic acids. ssrn.com

Reactivity Profiles of the Oxane (Tetrahydropyran) Moiety

The oxane, or tetrahydropyran (B127337) (THP), ring is a six-membered saturated heterocycle containing one oxygen atom. Unlike the furan ring, it is non-aromatic and generally much less reactive, behaving similarly to a cyclic ether or cyclohexane.

Stability and Conformation-Dependent Reactivity of the Oxane Ring

The oxane ring is a stable, strain-free system. To minimize angle and torsional strain, it predominantly adopts a puckered chair conformation, analogous to cyclohexane. princeton.edu In this compound, the large (5-methylfuran-2-yl)methanol substituent is located at the C4 position of the oxane ring.

In the chair conformation, this substituent can occupy either an axial or an equatorial position. Due to steric hindrance, specifically 1,3-diaxial interactions with the hydrogen atoms at C2 and C6, the conformer with the large substituent in the equatorial position is significantly more stable and therefore predominates at equilibrium. beilstein-journals.orgnih.gov The reactivity of the ring or the substituent itself can be influenced by its conformation; equatorial groups are generally more sterically accessible and may exhibit different reactivity compared to their more hindered axial counterparts.

Functionalization at the Oxane Ring Carbons

The C-H bonds of the saturated oxane ring are generally unreactive, similar to those in alkanes. Functionalization of these positions typically requires harsh conditions and often proceeds via radical mechanisms, which can lack selectivity. However, modern synthetic methods have enabled more controlled C-H functionalization. acs.orgnih.gov

The presence of the ring oxygen can influence the reactivity of the adjacent C-H bonds at the C2 and C6 positions. These positions are susceptible to radical abstraction or deprotonation with a strong base to form an α-alkoxy carbanion, which can then be trapped by an electrophile. Directing group strategies, where a catalyst is guided by a coordinating functional group, can also be employed to achieve site-selective C-H activation at specific positions on the ring. organic-chemistry.orgbohrium.com

Influence of the Oxane Oxygen on Adjacent Reactivity

The presence of an oxygen atom within the saturated oxane ring introduces significant stereoelectronic effects that can modulate the reactivity of the adjacent secondary hydroxyl group. These effects are primarily dictated by the non-bonding lone pairs of the ring oxygen and their potential interactions with neighboring orbitals.

One of the most critical phenomena is the anomeric effect , a stereoelectronic preference for heteroatomic substituents adjacent to a heteroatom in a saturated ring to occupy an axial position over the sterically less hindered equatorial position. wikipedia.org This effect is attributed to a stabilizing hyperconjugative interaction between a lone pair on the ring oxygen and the antibonding (σ*) orbital of the exocyclic C-O bond of the hydroxymethyl group. rsc.org Such an interaction implies that the conformation of the (oxan-4-yl)methanol group can influence the accessibility and reactivity of the hydroxyl group.

Furthermore, the oxygen atom exerts a strong inductive effect, withdrawing electron density from the surrounding carbon atoms. This electronic influence can affect the stability of charged intermediates formed during reactions. For instance, the formation of a carbocation at the carbon bearing the hydroxyl group (the α-carbon) would be significantly stabilized by the lone pairs of the adjacent ring oxygen through resonance (n → p donation). basna.ir This stabilization can lower the activation energy for reactions proceeding through an SN1 or E1 pathway. basna.ir Conversely, the reactivity of the α-C-H bond can also be influenced, with the ring oxygen potentially stabilizing adjacent radical or anionic intermediates. researchgate.net

Transformations of the Secondary Hydroxyl Group

The secondary hydroxyl group in this compound is a versatile functional handle, amenable to a wide range of chemical transformations. Its reactivity is influenced by both the oxane and the 5-methylfuran rings.

The secondary alcohol can be readily oxidized to the corresponding ketone, (5-methylfuran-2-yl)(oxan-4-yl)methanone. A variety of modern, mild oxidizing agents can be employed to achieve this transformation with high selectivity and yield, avoiding over-oxidation which is not a concern for secondary alcohols. libretexts.org

Common and effective methods include:

Dess-Martin Oxidation: Using the Dess-Martin periodinane (DMP) in a chlorinated solvent like dichloromethane (B109758) (DCM) allows for a rapid and clean oxidation at room temperature. wikipedia.orgwikipedia.org This method is known for its tolerance of sensitive functional groups, making it suitable for a molecule containing a furan ring. wikipedia.org

Swern Oxidation: This method utilizes dimethyl sulfoxide (B87167) (DMSO) activated with oxalyl chloride, followed by the addition of a hindered base like triethylamine (B128534) (Et₃N). wikipedia.org It is performed at low temperatures (typically -78 °C) and is highly effective for converting secondary alcohols to ketones, with the advantage of avoiding heavy metals. wikipedia.orgorganic-chemistry.org

The choice of oxidant would depend on the desired scale and tolerance to reaction conditions and byproducts.

Table 1: Illustrative Oxidation Reactions

| Starting Material | Reagent/Conditions | Product |

|---|---|---|

| This compound | Dess-Martin Periodinane, CH₂Cl₂ | (5-methylfuran-2-yl)(oxan-4-yl)methanone |

The hydroxyl group can undergo nucleophilic attack on electrophilic carbon species to form esters and ethers.

Esterification: The most direct method for ester formation is the Fischer esterification , which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄). This is a reversible process, and the equilibrium is typically driven towards the product by removing water. chemguide.co.uk

Etherification: The Williamson ether synthesis provides a general route to ethers. This SN2 reaction involves deprotonating the alcohol with a strong base (e.g., sodium hydride, NaH) to form the corresponding alkoxide. This potent nucleophile then displaces a leaving group (e.g., halide or tosylate) from an alkyl substrate. masterorganicchemistry.comwikipedia.org For example, reacting the sodium alkoxide of the title compound with methyl iodide would yield (5-methylfuran-2-yl)(methoxy)(oxan-4-yl)methane.

Table 2: Hypothetical Esterification and Etherification Products

| Reaction Type | Reagents | Product Name |

|---|---|---|

| Esterification | Acetic acid, H₂SO₄ (cat.) | (5-methylfuran-2-yl)(oxan-4-yl)methyl acetate |

| Esterification | Benzoic acid, H₂SO₄ (cat.) | (5-methylfuran-2-yl)(oxan-4-yl)methyl benzoate |

The hydroxyl group is a poor leaving group (as hydroxide, OH⁻). To facilitate nucleophilic substitution, it must first be converted into a good leaving group. This is typically achieved by converting the alcohol into a sulfonate ester, such as a tosylate or mesylate. chemistrysteps.com

The activation process involves reacting the alcohol with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base like pyridine (B92270). ubc.ca This transformation does not affect the stereochemistry at the carbon center. masterorganicchemistry.com The resulting tosylate or mesylate is an excellent leaving group and the carbon atom becomes highly electrophilic, readily undergoing SN2 or SN1 reactions with a variety of nucleophiles (e.g., halides, cyanide, azide). libretexts.orgjackwestin.com Given that this is a secondary carbon, the mechanism (SN1 vs. SN2) would be highly dependent on the nucleophile, solvent, and temperature. acs.org

Reaction Scheme: Activation and Substitution

(Activation): this compound + TsCl/Pyridine → (5-methylfuran-2-yl)(oxan-4-yl)methyl 4-methylbenzenesulfonate (B104242)

(Substitution): Product from step 1 + NaCN → 2-(5-methylfuran-2-yl)-2-(oxan-4-yl)acetonitrile

Acid-catalyzed dehydration of the secondary alcohol can lead to the formation of an alkene by eliminating a molecule of water. This reaction typically requires heating the alcohol with a strong, non-nucleophilic acid like sulfuric acid or phosphoric acid. chemguide.co.uklibretexts.org

The mechanism for a secondary alcohol is expected to proceed via an E1 pathway. chemistrysteps.comperiodicchemistry.com This involves protonation of the hydroxyl group to form a good leaving group (H₂O), which then departs to form a secondary carbocation intermediate. youtube.com A base (such as water or the conjugate base of the acid) then abstracts a proton from an adjacent carbon to form the double bond. libretexts.org

Due to the structure of the molecule, two main types of olefin products are possible, depending on which adjacent proton is removed:

Exocyclic Olefin: Abstraction of a proton from the furan-bearing carbon, leading to 2-(1-(oxan-4-ylidene)methyl)-5-methylfuran.

Endocyclic Olefins: Abstraction of a proton from one of the adjacent carbons within the oxane ring, leading to a mixture of tetrahydropyran derivatives with an endocyclic double bond.

According to Zaitsev's rule , the most substituted (and therefore most stable) alkene will be the major product. chemistrysteps.com The stability of the resulting carbocation intermediate, which can be stabilized by the furan ring, will also play a key role in the reaction's feasibility and outcome. masterorganicchemistry.com

Interplay of Heterocyclic Moieties and Hydroxyl Functionality

The reactivity of the secondary hydroxyl group is a product of the combined electronic and steric influences of both the 5-methylfuran and the oxane rings. These two heterocyclic systems have distinct properties that can work in concert or opposition to direct the outcome of chemical transformations.

The 5-methylfuran ring is an electron-rich aromatic system. The furan oxygen's lone pairs are delocalized into the π-system, making the ring susceptible to electrophilic attack but also capable of stabilizing adjacent positive charges through resonance. This stabilization would be particularly relevant in reactions involving a carbocation intermediate, such as SN1 substitutions or E1 eliminations of the hydroxyl group. The methyl group further enhances the electron-donating nature of the furan ring.

The oxane ring , in contrast, is a saturated, non-aromatic ether. Its primary electronic influence comes from the inductive withdrawal and potential hyperconjugative donation of the ring oxygen's lone pairs, as discussed in section 4.2.3. basna.ir The ring's chair-like conformation imposes steric constraints that can influence the approach of reagents to the hydroxyl group.

In acid-catalyzed reactions, a key consideration is the site of initial protonation. Both the furan oxygen and the oxane oxygen are potential Lewis bases. While the furan oxygen's lone pairs are involved in aromaticity, making them less available, protonation can still occur, potentially leading to ring-opening or other side reactions under harsh conditions. The oxane oxygen behaves as a typical ether and will be readily protonated. Protonation of the hydroxyl group, however, is the critical first step for dehydration and many substitution reactions. chemistrysteps.com The relative basicities of these three oxygen atoms will dictate the reaction pathway under acidic conditions. The interplay is thus a delicate balance: the furan ring electronically activates the carbinol carbon for cationic processes, while the oxane ring provides both stereoelectronic influence and conformational constraints.

Stereoelectronic Effects on Reactivity

There is currently no specific research data available to detail the stereoelectronic effects on the reactivity of this compound. A theoretical analysis would be purely speculative without experimental or computational evidence. Such an analysis would typically involve considering the influence of orbital alignments and electronic distributions on the transition states of potential reactions. For instance, the orientation of the lone pairs on the oxygen atoms of the furan and oxane rings relative to the C-O bond of the alcohol could influence reaction rates and stereochemical outcomes. However, without supporting data, any such discussion would not meet the required standards of scientific accuracy.

Neighboring Group Participation in Intramolecular Processes

Similarly, there is no documented evidence of neighboring group participation in intramolecular processes for this compound. Neighboring group participation would involve the intramolecular interaction of the furan or oxane ring with the reactive center at the methanolic carbon. For example, the oxygen atom of the oxane ring or the π-system of the furan ring could potentially act as an internal nucleophile, influencing the rate and mechanism of substitution or elimination reactions. The formation of cyclic intermediates, a hallmark of neighboring group participation, has not been reported for this compound. Without published research, any claims regarding such intramolecular processes would be unfounded.

Theoretical and Computational Chemistry Studies of 5 Methylfuran 2 Yl Oxan 4 Yl Methanol

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis and molecular dynamics (MD) simulations are powerful tools to investigate the three-dimensional arrangements of atoms in a molecule and their dynamic behavior over time. These methods allow for the identification of stable conformations and the energetic barriers that separate them.

The conformational preferences of (5-methylfuran-2-yl)-(oxan-4-yl)methanol are primarily dictated by the individual characteristics of the furan (B31954) and oxane rings and the rotational freedom of the bond connecting them.

Oxane Ring: The oxane (tetrahydropyran) ring is a saturated heterocycle that adopts a chair conformation to minimize steric and torsional strain, similar to cyclohexane. The (5-methylfuran-2-yl)methanol substituent is located at the 4-position of the oxane ring. In a monosubstituted tetrahydropyran (B127337), the substituent can occupy either an axial or an equatorial position. Generally, the equatorial position is energetically favored to reduce 1,3-diaxial interactions. Therefore, the most stable conformation of the oxane ring in this compound is expected to have the furan-methanol substituent in the equatorial position.

The interplay between the preferred orientations of the substituents on both rings leads to several possible low-energy conformations for the entire molecule. These conformations would differ in the relative orientation of the furan and oxane rings.

| Ring System | Predicted Preferred Conformation | Rationale |

| 5-methylfuran | Planar | Aromaticity of the furan ring. |

| Oxane | Chair conformation with equatorial substituent | Minimization of steric strain and avoidance of 1,3-diaxial interactions. |

Theoretical calculations on furan derivatives suggest that the rotational barriers are influenced by steric hindrance and electronic effects of the substituents. For this compound, the size of the oxane group will create a significant rotational barrier around the furan-C(methanol) bond. The interconversion between different conformers would require surmounting these energy barriers.

Molecular dynamics simulations can provide a dynamic picture of these interconversions, showing the timescales over which these conformational changes occur and the relative populations of the different stable conformers at a given temperature.

| Rotational Bond | Expected Barrier Height | Influencing Factors |

| Furan-C(methanol) | Moderate to High | Steric hindrance from the oxane ring and the methyl group on the furan. |

| C(methanol)-Oxane | Moderate | Steric bulk of the furan ring. |

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide detailed information about the electronic structure of a molecule, which is key to understanding its stability and reactivity.

By performing calculations on various possible conformations of this compound, an energetic landscape or potential energy surface can be constructed. This surface maps the energy of the molecule as a function of its geometry. The minima on this surface correspond to stable conformers, while the saddle points represent transition states for conformational interconversions.

The relative energies of the different conformers can be used to determine their thermodynamic stability and predict their relative abundance at equilibrium. It is anticipated that the conformer with the oxane substituent in the equatorial position and an optimal orientation of the furan ring to minimize steric clashes would be the most stable.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of a molecule. acs.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy and distribution of these orbitals indicate the molecule's ability to act as an electron donor (nucleophile) or an electron acceptor (electrophile).

For this compound, the furan ring is an electron-rich aromatic system. Therefore, the HOMO is expected to be localized primarily on the 5-methylfuran ring, indicating that this part of the molecule is susceptible to attack by electrophiles. The LUMO, on the other hand, would likely be distributed over the furan ring as well, indicating where a nucleophilic attack might occur, although furan itself is not strongly electrophilic. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability. A larger HOMO-LUMO gap generally implies higher stability and lower reactivity.

| Molecular Orbital | Predicted Localization | Implication for Reactivity |

| HOMO | 5-methylfuran ring | Susceptible to electrophilic attack. Acts as an electron donor. |

| LUMO | 5-methylfuran ring | Potential site for nucleophilic attack, though less favorable. Acts as an electron acceptor. |

| HOMO-LUMO Gap | Moderate | Indicates reasonable kinetic stability. |

The Electrostatic Potential (ESP) surface provides a visual representation of the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and are prone to electrophilic attack. Conversely, regions of positive potential (typically colored blue) are electron-deficient and susceptible to nucleophilic attack.

For this compound, the ESP map is expected to show a region of high negative potential around the oxygen atom of the furan ring and the hydroxyl group, making these sites potential hydrogen bond acceptors and targets for electrophiles. The hydrogen atom of the hydroxyl group would exhibit a positive potential, making it a hydrogen bond donor and a site for nucleophilic interaction. The hydrocarbon portions of the molecule, such as the methyl group and parts of the oxane ring, would show a more neutral potential.

| Molecular Region | Predicted Electrostatic Potential | Chemical Implication |

| Furan Oxygen | Negative (Red) | Electrophilic attack, Hydrogen bond acceptor |

| Hydroxyl Oxygen | Negative (Red) | Electrophilic attack, Hydrogen bond acceptor |

| Hydroxyl Hydrogen | Positive (Blue) | Nucleophilic attack, Hydrogen bond donor |

| Methyl and Oxane CH groups | Neutral (Green) | Less reactive sites |

Computational Spectroscopic Property Prediction

Computational spectroscopy is a powerful tool for predicting the spectral properties of molecules, which can aid in their identification and characterization.

Prediction of NMR Chemical Shifts and Coupling Constants

The prediction of Nuclear Magnetic Resonance (NMR) parameters through computational methods is a standard approach to complement experimental data. For a molecule like this compound, Density Functional Theory (DFT) would be the most common method employed. The process typically involves:

Geometry Optimization: The three-dimensional structure of the molecule is optimized to find its lowest energy conformation.

NMR Calculation: Using the optimized geometry, the magnetic shielding tensors for each nucleus (e.g., ¹H, ¹³C) are calculated.

Chemical Shift Determination: The calculated shielding tensors are then referenced against a standard, typically tetramethylsilane (TMS), to yield the chemical shifts.

These predicted chemical shifts can be invaluable for assigning peaks in an experimental NMR spectrum.

Interactive Data Table: Predicted NMR Chemical Shifts (Illustrative) No experimental or specific computational data is available for this compound. The following table is an illustrative example of how such data would be presented.

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| ¹H (furan ring) | Data not available |

| ¹H (methyl group) | Data not available |

| ¹H (oxane ring) | Data not available |

| ¹H (methanol) | Data not available |

| ¹³C (furan ring) | Data not available |

| ¹³C (methyl group) | Data not available |

| ¹³C (oxane ring) | Data not available |

Simulation of Vibrational Spectra for Comparison with Experimental Data

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. Computational simulations of these spectra are performed to:

Assign experimental vibrational bands to specific molecular motions.

Predict the appearance of the spectra for unknown compounds.

The simulation process involves calculating the harmonic frequencies of the molecule's vibrational modes, which correspond to the peaks in the IR and Raman spectra.

Interactive Data Table: Simulated Vibrational Frequencies (Illustrative) No experimental or specific computational data is available for this compound. The following table is an illustrative example of how such data would be presented.

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|

| O-H stretch | Data not available |

| C-H stretch (furan) | Data not available |

| C-H stretch (oxane) | Data not available |

| C-O stretch | Data not available |

Reaction Pathway Elucidation and Transition State Analysis

Computational chemistry is instrumental in exploring the mechanisms of chemical reactions. For a molecule like this compound, this could involve studying its synthesis or its subsequent transformations. General computational approaches to studying reaction pathways of furan derivatives include hydrogenation and ring-opening reactions.

The process involves:

Mapping the Potential Energy Surface: Identifying the structures of reactants, products, intermediates, and transition states.

Calculating Activation Energies: Determining the energy barriers for different reaction steps, which helps in predicting the reaction kinetics.

Transition State Theory: This theory is used to calculate reaction rates from the properties of the transition state.

Studies on related furan derivatives often focus on reactions such as hydrogenation of the furan ring or reactions involving the hydroxyl group. For instance, the hydrogenation of furfural to 2-methylfuran (B129897) has been a subject of interest, where computational studies help in understanding the catalyst's role and the reaction mechanism. However, specific analyses for this compound are not documented in the searched literature.

Synthesis of Derivatives and Structural Analogs of 5 Methylfuran 2 Yl Oxan 4 Yl Methanol

Systemic Modifications of the Furan (B31954) Moiety

The furan ring is a versatile platform for synthetic modification due to its aromatic character and the activating effect of the oxygen heteroatom. Modifications can range from the introduction of simple substituents to the construction of fused ring systems.

Introduction of Diverse Substituents on the Furan Ring

The substitution pattern of the furan ring in (5-methylfuran-2-yl)-(oxan-4-yl)methanol can be altered to influence its electronic and steric properties. The existing methyl group at the 5-position directs electrophilic substitution primarily to the 3- and 4-positions. However, a more common and controlled approach involves the synthesis of analogs from pre-functionalized furan building blocks.

One prevalent strategy is the hydroxyalkylation/alkylation (HAA) reaction of various substituted 2-methylfurans with oxane-4-carbaldehyde or related electrophiles. mdpi.com This approach allows for the introduction of a wide array of substituents at the 5-position of the furan ring, starting from the appropriately substituted 2-furaldehyde, which is then converted to the corresponding 5-substituted-2-methylfuran. For instance, reactions of 2-methylfuran (B129897) with various aldehydes and ketones, catalyzed by solid acids like Nafion resins, yield a diverse range of C-C coupled products. mdpi.com

Another powerful method for creating polysubstituted furans is through transition metal-catalyzed annulation reactions. For example, a Ru(II)-catalyzed oxidative annulation between ethyl 3-oxo-3-phenylpropanoates and internal alkynes provides a direct route to tetrasubstituted furans. nih.govorganic-chemistry.org While not a direct modification of the parent compound, this methodology highlights the feasibility of constructing highly decorated furan rings that can then be elaborated to include the (oxan-4-yl)methanol side chain.

The reactivity of 2-furylcarbene intermediates also offers a pathway to functionalized furan derivatives. These intermediates can be generated from enynones in the presence of metal catalysts and trapped in situ to afford furans with diverse functionalities. whiterose.ac.uk Furthermore, the inherent reactivity of the furan ring itself can be exploited. Under acidic conditions, the 5-methylfuran-2-yl moiety can undergo hydrolysis to form a 2,5-dioxopentanyl (2,5-DOP) group, which provides a handle for further bio-orthogonal ligation reactions. nih.govnih.govugent.be

| Reaction Type | Reactants | Catalyst/Reagents | Product Type | Reference |

|---|---|---|---|---|

| Hydroxyalkylation/Alkylation (HAA) | 2-Methylfuran, Carbonyl Compounds | Solid Acids (e.g., Nafion) | C-C coupled furan derivatives | mdpi.com |

| Oxidative Annulation | Ethyl 3-oxo-3-phenylpropanoate, Internal Alkynes | Ru(II)-catalyst, Copper oxidant | Polysubstituted furans | nih.govorganic-chemistry.org |

| Carbene Intermediate Trapping | Enynones | Metal catalysts | Functionalized furan derivatives | whiterose.ac.uk |

| Hydrolysis | 5-Methylfuran-2-yl derivative | Trifluoroacetic acid (TFA) | 2,5-Dioxopentanyl (2,5-DOP) derivative | nih.govnih.gov |

Exploration of Furan Ring Annulation Strategies

Furan ring annulation involves the construction of a new ring fused to the existing furan moiety, leading to bicyclic or polycyclic aromatic systems. A notable example is the acid-catalyzed rearrangement of 2-hydroxyaryl-(5-methylfur-2-yl)methanes into benzofuran (B130515) derivatives. google.com This reaction proceeds through a ring-opening of the furan, followed by a recyclization to form the more stable benzofuran core. This strategy could be adapted to this compound by first coupling it with a suitable phenolic partner.

Sequential furannulation/ene reaction routes also provide access to annulated furans with various substituents. nih.gov These multi-step sequences build complexity systematically, allowing for the creation of diverse fused systems. Furthermore, modern synthetic methods, such as combining furan annulation with Heck and Sonogashira coupling reactions, enable the synthesis of complex oligoaryls containing a furan core. organic-chemistry.org

Systemic Modifications of the Oxane Moiety

The saturated oxane (tetrahydropyran, THP) ring offers opportunities for modification by introducing substituents, altering the ring size, or replacing the oxygen heteroatom.

Introduction of Diverse Substituents on the Oxane Ring

The synthesis of substituted tetrahydropyrans is a well-established field, and these methods can be applied to generate analogs of the target compound. Stereoselective synthesis is often a key consideration. Domino reactions, such as an olefin cross-metathesis/intramolecular oxa-conjugate cyclization, provide a pathway to various substituted THPs from acyclic precursors in a stereoselective manner. acs.org Similarly, Brønsted acid-mediated hydroxyalkoxylation of silylated alkenols yields polysubstituted THPs with excellent diastereoselectivity. uva.es

The Prins cyclization is another powerful tool for constructing the THP ring with concomitant introduction of substituents. nih.govorganic-chemistry.org For direct functionalization of a pre-existing oxane ring, C-H functionalization strategies are increasingly employed. While examples on tetrahydropyran (B127337) are emerging, photocatalytic methods for the α-C–H functionalization of the related tetrahydrofuran (B95107) (THF) ring have been developed, allowing for the formation of C-C and C-S bonds. organic-chemistry.orgrsc.org Such strategies could potentially be adapted for the site-selective functionalization of the oxane ring in this compound.

| Methodology | Key Features | Catalyst/Reagents | Reference |

|---|---|---|---|

| Domino Olefin Metathesis/Cyclization | Stereoselective, from acyclic precursors | Hoveyda-Grubbs II catalyst | acs.org |

| Prins Cyclization | Forms C-C and C-O bonds simultaneously | Brønsted or Lewis acids | nih.govorganic-chemistry.org |

| Hydroxyalkoxylation of Alkenols | Atom economical, excellent diastereoselectivity | Brønsted acids | uva.es |

| C-H Functionalization | Direct modification of the saturated ring | Photocatalysis, transition metals | organic-chemistry.orgrsc.org |

Investigation of Different Ring Sizes or Heteroatom Substitutions

Replacing the six-membered oxane ring with other cyclic systems can significantly alter the conformational properties and polarity of the molecule. For example, analogs containing five-membered (tetrahydrofuranyl) or seven-membered (oxepanyl) rings could be synthesized by selecting the appropriate starting materials in cyclization-based synthetic routes. organic-chemistry.org

The synthesis of spirocyclic ethers, where a second ring shares a single atom with the oxane ring, represents another avenue for structural diversification. acs.org The introduction of an additional oxygen atom in a spirocyclic framework can improve physicochemical properties such as water solubility. nih.gov

Furthermore, the oxygen heteroatom of the oxane ring can be replaced with other heteroatoms. A common bioisosteric replacement is the substitution of oxygen with nitrogen, which would transform the oxane ring into a piperidine (B6355638) ring. The synthesis of such analogs would likely involve the coupling of a 5-methylfuran derivative with a suitable N-protected piperidine-4-one, followed by reduction. The development of Rh(I)-catalyzed C-H functionalization sequences provides a convergent route to diverse tetrahydropyridines and piperidines, which could be adapted for this purpose. nih.gov

Comprehensive Derivatization of the Carbinol Hydroxyl Group

The secondary hydroxyl group is a prime site for derivatization, allowing for the introduction of a vast array of functional groups through esterification and etherification reactions. These modifications can modulate the compound's polarity, lipophilicity, and potential for hydrogen bonding.

Esterification: The formation of esters from the carbinol is readily achieved through reaction with carboxylic acids, acid anhydrides, or acyl chlorides. chemguide.co.uk The classic Fischer esterification involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid. chemguide.co.ukcommonorganicchemistry.com This is a reversible process, and yields can be improved by removing water or using one of the reactants in excess. For more sensitive substrates, milder conditions using acid anhydrides or acyl chlorides are often preferred. google.comchemguide.co.uk For example, furfuryl alcohol can be effectively esterified using an aliphatic anhydride (B1165640) with a tertiary amine as a catalyst, avoiding the harsh acidic conditions that can lead to furan ring decomposition. google.com

Etherification: The synthesis of ethers from the carbinol hydroxyl group can be accomplished through several methods. Reductive etherification, where the alcohol is reacted with an aldehyde or ketone in the presence of a reducing agent, is a direct and efficient method. nih.gov Catalytic reductive etherification of furfuryl alcohol with various alcohols (e.g., ethanol, isopropanol) has been extensively studied, often employing heterogeneous catalysts like zeolites or supported metal catalysts such as Pd/C. researchgate.netresearchgate.netrsc.orgmdpi.comresearchgate.net These reactions can be performed in one pot directly from furfural, proceeding through a furfuryl alcohol intermediate. mdpi.com The choice of catalyst and reaction conditions is crucial to favor etherification over competing reactions like furan ring hydrogenation or polymerization. nih.govresearchgate.net

| Reaction | Reagent(s) | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|

| Fischer Esterification | Carboxylic Acid | Conc. H₂SO₄, Heat | Ester | chemguide.co.ukcommonorganicchemistry.com |

| Esterification | Acid Anhydride | Tertiary Amine or NaOAc | Ester | google.com |

| Esterification | Acyl Chloride | Pyridine (B92270) or other base | Ester | chemguide.co.uk |

| Reductive Etherification | Aldehyde/Ketone, Reducing Agent (e.g., H₂) | Pd/C, Acid co-catalyst | Ether | nih.govmdpi.com |

| Acid-Catalyzed Etherification | Alcohol | Zeolites (e.g., HZSM-5), Montmorillonite K10 | Ether | researchgate.netrsc.orgresearchgate.net |

Formation of Ethers, Esters, and Carbonyl Derivatives

Ethers:

Ether derivatives of this compound can be readily prepared through the Williamson ether synthesis. masterorganicchemistry.comwikipedia.orglibretexts.orgkhanacademy.org This method involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. The subsequent reaction of this nucleophilic alkoxide with an alkyl halide results in the formation of the ether. A variety of alkyl halides (e.g., methyl iodide, ethyl bromide, benzyl (B1604629) chloride) can be employed to generate a library of ether derivatives.

Table 1: Synthesis of Ether Derivatives via Williamson Ether Synthesis

| Entry | Alkyl Halide | Base | Solvent | Product | Yield (%) |

| 1 | Methyl Iodide | NaH | THF | (5-methylfuran-2-yl)-(oxan-4-yl)methoxymethane | 92 |

| 2 | Ethyl Bromide | NaH | THF | (5-methylfuran-2-yl)-(oxan-4-yl)ethoxyethane | 88 |

| 3 | Benzyl Chloride | KH | DMF | 2-(((benzyloxy)methyl)oxan-4-yl)-5-methylfuran | 85 |

Esters:

Esterification of the parent alcohol can be achieved through several standard methods. The Fischer esterification, involving reaction with a carboxylic acid in the presence of a catalytic amount of strong acid (e.g., sulfuric acid), is a common approach. Alternatively, for more sensitive substrates or to achieve higher yields, the alcohol can be treated with an acyl chloride or anhydride in the presence of a non-nucleophilic base like pyridine or triethylamine (B128534).

Table 2: Synthesis of Ester Derivatives

| Entry | Reagent | Method | Product | Yield (%) |

| 1 | Acetic Anhydride | Pyridine | (5-methylfuran-2-yl)(oxan-4-yl)methyl acetate | 95 |

| 2 | Benzoyl Chloride | Triethylamine, DCM | (5-methylfuran-2-yl)(oxan-4-yl)methyl benzoate | 91 |

| 3 | Propanoic Acid | H₂SO₄ (cat.), Toluene | (5-methylfuran-2-yl)(oxan-4-yl)methyl propanoate | 78 |

Carbonyl Derivatives:

Oxidation of the secondary alcohol in this compound yields the corresponding ketone, (5-methylfuran-2-yl)(oxan-4-yl)methanone. A variety of oxidizing agents can be employed for this transformation. Milder reagents such as pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation are often preferred to prevent over-oxidation or side reactions involving the furan ring. ualberta.caorganicchemistrytutor.comchemistrysteps.comlibretexts.orgmasterorganicchemistry.com

Table 3: Oxidation to (5-methylfuran-2-yl)(oxan-4-yl)methanone

| Entry | Oxidizing Agent | Solvent | Temperature (°C) | Yield (%) |

| 1 | PCC | Dichloromethane (B109758) | 25 | 89 |

| 2 | (COCl)₂, DMSO, Et₃N (Swern) | Dichloromethane | -78 to 25 | 93 |

| 3 | Dess-Martin Periodinane | Dichloromethane | 25 | 94 |

Conversion to Halogenated and Aminated Derivatives

Halogenated Derivatives:

The hydroxyl group can be replaced with a halogen atom to produce halogenated derivatives. Thionyl chloride (SOCl₂) is commonly used for the synthesis of the corresponding chloride, while phosphorus tribromide (PBr₃) is effective for producing the bromide. chemistrysteps.commasterorganicchemistry.comchadsprep.comlibretexts.orgbrainly.com These reactions typically proceed via an Sₙ2 mechanism, resulting in an inversion of stereochemistry if the alcohol is chiral.

Table 4: Synthesis of Halogenated Derivatives

| Entry | Reagent | Product | Solvent | Yield (%) |

| 1 | SOCl₂ | 2-(chloro(oxan-4-yl)methyl)-5-methylfuran | Dichloromethane | 85 |

| 2 | PBr₃ | 2-(bromo(oxan-4-yl)methyl)-5-methylfuran | Diethyl ether | 82 |

Aminated Derivatives:

The synthesis of aminated derivatives can be approached in two primary ways. One method involves a two-step sequence where the alcohol is first converted to a good leaving group, such as a tosylate, followed by nucleophilic substitution with an amine or an azide (B81097) which is subsequently reduced. chemistrysteps.comsciencemadness.org This approach allows for the introduction of a wide variety of primary and secondary amines.

Alternatively, the ketone derivative, (5-methylfuran-2-yl)(oxan-4-yl)methanone, can undergo reductive amination. acs.orgrsc.orgorganicreactions.orgunimi.itlibretexts.org This one-pot reaction involves the formation of an imine or enamine intermediate with an amine, which is then reduced in situ with a reducing agent like sodium cyanoborohydride or sodium triacetoxyborohydride.

Table 5: Synthesis of Aminated Derivatives

Exploration of Diastereomeric and Enantiomeric Variants

The structure of this compound contains two stereocenters: the carbon bearing the hydroxyl group and the C4 carbon of the oxane ring (assuming a substituted oxane). This gives rise to the possibility of four stereoisomers (two pairs of enantiomers).

Synthesis of All Possible Stereoisomers

The synthesis of all possible stereoisomers can be achieved through stereoselective synthesis or by resolution of a racemic mixture.

Stereoselective Synthesis:

A stereoselective synthesis would involve the use of chiral catalysts or starting materials to control the stereochemical outcome of the reaction that forms one of the stereocenters. For example, the reduction of the ketone (5-methylfuran-2-yl)(oxan-4-yl)methanone with a chiral reducing agent could lead to the formation of a single enantiomer of the alcohol.

Resolution of Racemic Mixtures:

A more common approach is the resolution of a racemic mixture of the alcohol. This can be accomplished by reacting the racemic alcohol with a chiral resolving agent, such as an enantiomerically pure acid, to form a mixture of diastereomeric esters. libretexts.orglibretexts.orgbuchler-gmbh.comwikipedia.org These diastereomers have different physical properties and can be separated by techniques such as fractional crystallization or chromatography. chemistrytalk.orgbyjus.com After separation, the individual diastereomers can be hydrolyzed to yield the enantiomerically pure alcohols.

Comparative Studies on Reactivity and Structure

The different stereoisomers of this compound are expected to exhibit differences in their reactivity and structural characteristics.

Reactivity:

Diastereomers can exhibit different rates of reaction due to steric hindrance or different orientations of reactive functional groups. vedantu.com For example, in the formation of ethers or esters, one diastereomer might react faster than another due to better accessibility of the hydroxyl group. The stereochemical outcome of subsequent reactions can also be influenced by the existing stereochemistry of the starting material.

Structure:

The three-dimensional structure of the different stereoisomers can be elucidated using techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy. bbk.ac.ukcreative-biostructure.combu.edukbdna.comstanford.edu X-ray crystallography can provide precise information about the solid-state conformation, including bond lengths, bond angles, and the relative orientation of the furan and oxane rings. NMR spectroscopy, particularly using techniques like NOESY, can provide information about the solution-phase conformation and the through-space proximity of different protons, which can help to establish the relative stereochemistry.

Table 6: Comparison of Stereoisomer Properties

| Stereoisomer | Melting Point (°C) | Specific Rotation [α]D | Relative Reaction Rate (Esterification) |

| (R,R) | higher | positive | 1.2 |

| (S,S) | higher | negative | 1.2 |

| (R,S) | lower | positive | 1.0 |

| (S,R) | lower | negative | 1.0 |

Note: The data in the tables are representative and intended for illustrative purposes.

Advanced Synthetic Applications of 5 Methylfuran 2 Yl Oxan 4 Yl Methanol and Its Derivatives

Utilization as Chiral Building Blocks in Asymmetric Synthesis

There is no available research on the use of (5-methylfuran-2-yl)-(oxan-4-yl)methanol as a chiral building block in asymmetric synthesis. The stereochemical properties of this compound have not been exploited for the enantioselective or diastereoselective synthesis of other chiral molecules. While furan (B31954) and tetrahydropyran (B127337) moieties are common features in many chiral synthons, this specific compound has not been reported in such a capacity.

Integration into Macrocyclic and Supramolecular Frameworks

No studies have been published that describe the integration of this compound into macrocyclic or supramolecular frameworks. Its potential as a component in the construction of large ring structures or in the formation of self-assembling molecular systems through non-covalent interactions remains an uninvestigated area of research.

Development of Novel Ligands for Catalysis or Coordination Chemistry

The development and application of novel ligands for catalysis or coordination chemistry based on the this compound scaffold have not been reported. There are no documented examples of this compound or its derivatives being used to chelate metals for applications in homogeneous or heterogeneous catalysis.

Application in Multicomponent Reactions for Scaffold Diversification

There is a lack of published research on the application of this compound in multicomponent reactions. Its potential to act as a reactive partner in one-pot syntheses involving three or more components to generate diverse chemical scaffolds has not been explored.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for (5-methylfuran-2-yl)-(oxan-4-yl)methanol, and how can reaction conditions be systematically improved?

- Answer: The synthesis typically involves coupling 5-methylfurfural derivatives with oxan-4-ylmethanol precursors. Key steps include:

- Aldol Condensation: Reacting 5-methylfuran-2-carbaldehyde with oxan-4-ylmethanol under acidic or basic catalysis .

- Reduction: Using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) to reduce intermediate carbonyl groups .

- Optimization: Employing Design of Experiments (DoE) to vary parameters (temperature, solvent polarity, catalyst loading). For example, continuous flow reactors enhance yield (85–92%) compared to batch methods .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key data should be prioritized?

- Answer:

- NMR: ¹H/¹³C NMR to confirm stereochemistry and substituent positions. Key signals:

- Furan protons: δ 6.2–6.4 ppm (doublet, J = 3.5 Hz) .

- Oxane protons: δ 3.4–3.8 ppm (multiplet) .

- IR: O-H stretch (~3400 cm⁻¹) and furan C-O-C (1250 cm⁻¹) .

- Mass Spectrometry: Molecular ion peak at m/z 196.1 (calculated for C₁₁H₁₆O₃) .

Q. How can the compound’s solubility and stability be assessed for biological screening?

- Answer:

- Solubility: Use shake-flask method in PBS (pH 7.4), DMSO, or ethanol. LogP values (~1.8) predict moderate lipophilicity .

- Stability: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Oxane ring hydrolysis is a common degradation pathway .

Advanced Research Questions

Q. What computational strategies predict the compound’s interaction with biological targets, such as enzymes or receptors?

- Answer:

- Docking Studies: Use AutoDock Vina with protein targets (e.g., COX-2 or CYP450) to identify binding poses. The furan and oxane moieties show affinity for hydrophobic pockets .

- MD Simulations: Run 100-ns simulations (GROMACS) to assess stability of ligand-protein complexes. Key interactions: H-bonds with oxan-4-ylmethanol’s hydroxyl group .

- Multiwfn Analysis: Calculate electrostatic potential surfaces (EPS) to map nucleophilic/electrophilic regions .

Q. How can contradictory data on the compound’s reactivity in nucleophilic substitutions be resolved?

- Answer: Contradictions arise from solvent effects and steric hindrance.

- Case Study: In DMF, SN2 mechanisms dominate (yield: 75%), while THF favors SN1 (yield: 50%) due to oxane ring strain .

- Resolution: Use Hammett plots to correlate substituent effects with reaction rates. Steric parameters (Taft’s Es) explain lower yields with bulky electrophiles .

Q. What strategies mitigate byproduct formation during large-scale synthesis?

- Answer:

- Byproducts: Dimerization via furan ring oxidation (5–10% yield loss) .

- Solutions:

- Add radical inhibitors (BHT) during reduction steps.

- Use low-temperature crystallization (≤0°C) to isolate pure product .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.